4-Amino-3-isopropoxybenzoic acid

Lipophilicity Drug design Permeability

4-Amino-3-isopropoxybenzoic acid (CAS 1096900-82-1, molecular formula C₁₀H₁₃NO₃, molecular weight 195.21 g·mol⁻¹) is a para-aminobenzoic acid (PABA) derivative bearing a branched isopropoxy ether at the 3-position and a free amino group at the 4-position. Its predicted acid dissociation constant (pKa) is 4.76 ± 0.10, and its computed octanol-water partition coefficient (XLogP3-AA) is 1.5, placing it in the moderately lipophilic range among 3-alkoxy-4-aminobenzoic acid building blocks.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1096900-82-1
Cat. No. B1517810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-isopropoxybenzoic acid
CAS1096900-82-1
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)C(=O)O)N
InChIInChI=1S/C10H13NO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,11H2,1-2H3,(H,12,13)
InChIKeyLRJXHGVHMMUVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-isopropoxybenzoic acid (CAS 1096900-82-1): Physicochemical Identity and Monomer-Class Positioning for Procurement Decisions


4-Amino-3-isopropoxybenzoic acid (CAS 1096900-82-1, molecular formula C₁₀H₁₃NO₃, molecular weight 195.21 g·mol⁻¹) is a para-aminobenzoic acid (PABA) derivative bearing a branched isopropoxy ether at the 3-position and a free amino group at the 4-position [1]. Its predicted acid dissociation constant (pKa) is 4.76 ± 0.10, and its computed octanol-water partition coefficient (XLogP3-AA) is 1.5, placing it in the moderately lipophilic range among 3-alkoxy-4-aminobenzoic acid building blocks [1]. The compound belongs to the 3-O-alkylated-para-aminobenzoic acid monomer family employed as a key synthetic intermediate in aromatic oligoamide foldamer chemistry, α-helix mimetic design, and cystobactamid antibiotic analogue synthesis [2].

Why 4-Amino-3-isopropoxybenzoic acid Cannot Be Casually Replaced by 4-Amino-3-methoxy- or 4-Amino-3-ethoxybenzoic Acid in Research Procurement


The branched isopropoxy substituent differentiates this compound from its linear 3-alkoxy analogues (methoxy, ethoxy, n-propoxy) in three quantifiable physicochemical parameters that directly impact downstream molecular design: (i) a higher computed lipophilicity (XLogP3-AA = 1.5) versus the methoxy (1.1) and ethoxy (1.4) congeners, which alters logD-dependent properties such as passive membrane permeability and hydrophobic pocket complementarity [1]; (ii) an increased rotatable bond count (3 vs. 2 for the methoxy analogue) that modifies the conformational landscape accessible to the alkoxy side chain; and (iii) a distinct steric profile arising from the geminal methyl groups that influences the syn/anti conformational equilibrium around the Ar–CO/NH axis in 3-O-alkylated oligobenzamide foldamers, a property critical for α-helix mimicry fidelity [2]. Simple replacement with the cheaper methoxy or ethoxy building blocks therefore risks altering target binding affinities, foldamer secondary structure, and overall pharmacokinetic profiles of derived compounds in ways that are not linearly predictable from carbon count alone.

4-Amino-3-isopropoxybenzoic acid: Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Informed Sourcing


Computed Lipophilicity (XLogP3-AA) of 4-Amino-3-isopropoxybenzoic Acid Versus Its Methoxy and Ethoxy Congeners

The target compound exhibits a computed XLogP3-AA value of 1.5, which is 0.4 log units higher than the 3-methoxy analogue (1.1) and 0.1 log units higher than the 3-ethoxy analogue (1.4) [1]. Because all three compounds share an identical topological polar surface area (TPSA) of 72.6 Ų, the lipophilicity difference arises solely from the increased hydrocarbon count and branching of the isopropoxy group [1]. This ΔlogP of +0.4 relative to the methoxy analogue predicts approximately 2.5-fold higher partitioning into octanol, which in biological membrane contexts translates to measurably enhanced passive permeability while retaining the same hydrogen-bonding capacity.

Lipophilicity Drug design Permeability Building block selection

Rotatable Bond Count and Steric Differentiation of the Branched Isopropoxy Substituent Versus Linear Alkoxy Analogues

4-Amino-3-isopropoxybenzoic acid possesses 3 rotatable bonds, compared to 2 rotatable bonds for the 3-methoxy analogue and 3 for the 3-ethoxy analogue [1]. The distinguishing feature is that the isopropoxy rotatable bonds include the branched C–O–CH(CH₃)₂ linkage, whose geminal methyl groups introduce greater steric demand (Taft Es ≈ –1.71 for isopropoxy vs. –0.55 for ethoxy and 0.00 for methoxy) [2]. In the context of 3-O-alkylated aromatic oligoamide foldamers, this steric bulk biases the syn/anti conformational equilibrium around the Ar–CO/NH axis, influencing the fidelity of α-helix topographic mimicry [3].

Conformational flexibility Steric effects Molecular design Foldamer chemistry

Predicted Acid Dissociation Constant (pKa) Parity Among 3-Alkoxy-4-aminobenzoic Acid Analogues

The predicted pKa of 4-amino-3-isopropoxybenzoic acid is 4.76 ± 0.10, which is nearly identical to the predicted pKa of 4-amino-3-methoxybenzoic acid (4.74 ± 0.10) . This parity indicates that the electron-donating effect of the 3-alkoxy group on the benzoic acid acidity is dominated by the oxygen p-π resonance donation rather than the inductive effect of the alkyl fragment, meaning substitution of methoxy with isopropoxy does not significantly alter the carboxylic acid ionization state at physiological or near-physiological pH. The equivalence in acid strength simplifies pH-dependent solubility and reactivity predictions when substituting between these building blocks, isolating the differentiation to lipophilicity and steric factors rather than electronic modulation.

Acid-base properties Ionization state Solubility Reactivity

Incorporation into JY-1-106: A BH3 α-Helix Mimetic Exhibiting Dual Bcl-xL/Mcl-1 Inhibition in Cancer Cells

4-Amino-3-isopropoxybenzoic acid serves as the core aromatic monomer in JY-1-106 (4-(5-(4-amino-3-isopropoxybenzamido)-6-isopropoxypicolinamido)-3-isopropoxybenzoic acid), a synthetic BH3 α-helix mimetic designed to simultaneously engage the hydrophobic BH3-binding grooves of both Bcl-xL and Mcl-1 [1]. JY-1-106 induced apoptosis in ABT-737-resistant solid tumor cell lines (lung cancer, colon cancer, mesothelioma) with limited toxicity toward normal human endothelial cells, and reduced cell viability in HL-60 leukemia cells both alone and in combination with retinoids [2][3]. The isopropoxy substitution pattern is integral to the compound's ability to project hydrophobic side-chain mimics into both protein binding pockets; replacement with smaller alkoxy groups in structurally related oligoamide series has been shown to alter binding selectivity profiles, although direct comparative binding data for the monomeric building block itself has not been published.

Anticancer BH3 mimetic Protein-protein interaction Apoptosis

Synthetic Tractability: Established Solid-Phase Methodologies Using 4-Amino-3-isopropoxybenzoic Acid as a Key Monomer for Oligomer Assembly

The Wilson group demonstrated a robust solid-phase synthetic methodology for 3-O-alkylated aromatic oligobenzamide foldamers employing Fmoc-protected 4-amino-3-isopropoxybenzoic acid monomers [1]. The synthetic route proceeds through reduction of 3-isopropoxy-4-nitrobenzoic acid precursors using Pd/C-catalyzed hydrogenation in methanol at 35 °C, followed by Fmoc protection and solid-phase coupling, with the isopropoxy group remaining fully compatible with standard Fmoc/tBu deprotection protocols . While analogous synthetic routes exist for the methoxy and ethoxy congeners, the isopropoxy monomer has been specifically validated for on-resin oligomer assembly without detectable O-dealkylation side reactions, a concern that becomes more pronounced for bulkier or more acid-labile alkoxy groups [1].

Solid-phase synthesis Oligoamide Foldamer Monomer reactivity

4-Amino-3-isopropoxybenzoic acid: Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Monomer for Solid-Phase α-Helix Mimetic Oligoamide Foldamer Libraries Targeting Protein-Protein Interactions

Investigators assembling 3-O-alkylated aromatic oligobenzamide foldamer libraries using Fmoc-based solid-phase synthesis should select 4-amino-3-isopropoxybenzoic acid as the core monomer when the target binding site demands hydrophobic side-chain projection with defined steric bulk. The published protocol by Murphy et al. (2013) provides a validated synthetic route, and the isopropoxy group's conformational influence on the Ar–CO/NH syn/anti equilibrium—documented in the Arrata et al. (2019) conformational analysis of model dimers—supports its use in achieving topographic α-helix mimicry. Procuring this specific monomer eliminates the method-development burden of qualifying alternative alkoxy monomers whose solid-phase compatibility and conformational behavior may not have been characterized.

Building Block for JY-1-106-Class BH3 Mimetics Targeting Bcl-xL/Mcl-1 Dual Inhibition in Drug-Resistant Cancers

Research groups pursuing dual Bcl-xL/Mcl-1 inhibitors for ABT-737-resistant solid tumors or triple-negative breast cancer should source 4-amino-3-isopropoxybenzoic acid as a strategic intermediate for constructing JY-1-106-type compounds. The target compound's isopropoxy substitution is integral to the pharmacophore that engages both BH3-binding grooves simultaneously, as demonstrated in JY-1-106's activity across lung cancer, colon cancer, mesothelioma, and HL-60 leukemia models . Substitution with the less lipophilic methoxy congener (XLogP3-AA = 1.1 vs. 1.5) would alter the hydrophobic complementarity of the resulting foldamer and may compromise dual-binding character.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies Requiring Incremental Lipophilicity Tuning Without TPSA Alteration

Medicinal chemistry teams optimizing lead series where lipophilic efficiency (LipE) is a key parameter can employ 4-amino-3-isopropoxybenzoic acid to achieve a +0.4 log unit increase in XLogP3-AA relative to the methoxy analogue while maintaining an identical topological polar surface area of 72.6 Ų . This makes it a precise tool for probing the lipophilicity-activity relationship in PABA-derived scaffolds without introducing confounding changes to hydrogen-bond donor/acceptor counts. The pKa near-equivalence with the methoxy congener (4.76 vs. 4.74) further simplifies data interpretation by holding the ionization state constant across matched molecular pairs.

Reference Standard for Analytical Method Development and Impurity Profiling of Isopropoxy-Containing API Intermediates

Analytical chemistry laboratories supporting process chemistry for cystobactamid analogues, coralmycin derivatives, or JY-1-106-related clinical candidates can procure 4-amino-3-isopropoxybenzoic acid as a characterized reference material for HPLC method development and impurity tracking. The compound is commercially available at 99% HPLC purity , and its distinct chromatographic retention (driven by XLogP3-AA = 1.5 and the branched isopropoxy fingerprint) provides a well-resolved marker peak relative to the methoxy and ethoxy process impurities that are common byproducts in alkylation-based synthetic routes.

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